molecular formula C10H17F3N2O2 B13017328 Tert-butyl3-(aminomethyl)-3-(trifluoromethyl)azetidine-1-carboxylate

Tert-butyl3-(aminomethyl)-3-(trifluoromethyl)azetidine-1-carboxylate

Cat. No.: B13017328
M. Wt: 254.25 g/mol
InChI Key: QMSVJHWXROUCOO-UHFFFAOYSA-N
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Description

Tert-butyl3-(aminomethyl)-3-(trifluoromethyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. The presence of the trifluoromethyl group and the tert-butyl ester makes this compound interesting for various chemical applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H17F3N2O2

Molecular Weight

254.25 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-3-(trifluoromethyl)azetidine-1-carboxylate

InChI

InChI=1S/C10H17F3N2O2/c1-8(2,3)17-7(16)15-5-9(4-14,6-15)10(11,12)13/h4-6,14H2,1-3H3

InChI Key

QMSVJHWXROUCOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CN)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl3-(aminomethyl)-3-(trifluoromethyl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group.

    Reduction: Reduction reactions can target the azetidine ring or the trifluoromethyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while reduction could lead to a fully saturated azetidine ring.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Protein Labeling: Could be used in the labeling of proteins for structural and functional studies.

Medicine

    Drug Development:

Industry

    Materials Science: Use in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of Tert-butyl3-(aminomethyl)-3-(trifluoromethyl)azetidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-1-carboxylates: Other azetidine derivatives with different substituents.

    Trifluoromethyl Compounds: Compounds containing the trifluoromethyl group, such as trifluoromethyl benzene.

    Aminomethyl Compounds: Compounds with the aminomethyl group, such as aminomethyl pyridine.

Uniqueness

Tert-butyl3-(aminomethyl)-3-(trifluoromethyl)azetidine-1-carboxylate is unique due to the combination of the azetidine ring, the trifluoromethyl group, and the tert-butyl ester. This combination imparts unique chemical and physical properties, making it valuable for various applications.

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